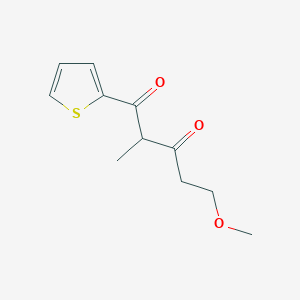
5-Methoxy-2-methyl-1-(thiophen-2-yl)pentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-methyl-1-(thiophen-2-yl)pentane-1,3-dione is an organic compound that features a thiophene ring, a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound is of particular interest due to its potential biological activities and its role as an intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methyl-1-(thiophen-2-yl)pentane-1,3-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiophene derivative with a methoxy-substituted ketone in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Catalyst/Base: Sodium ethoxide or potassium tert-butoxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methyl-1-(thiophen-2-yl)pentane-1,3-dione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions on the thiophene ring, facilitated by reagents like bromine or chlorinating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Bromine, chlorinating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated thiophene derivatives
Scientific Research Applications
5-Methoxy-2-methyl-1-(thiophen-2-yl)pentane-1,3-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methyl-1-(thiophen-2-yl)pentane-1,3-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiophene ring can also interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-methyl-3-indoleacetic acid: A compound with similar structural features but different biological activities.
5-Methoxy-1H-benzo[d]imidazole-2-thiol: Another thiophene derivative with distinct chemical properties and applications.
Uniqueness
5-Methoxy-2-methyl-1-(thiophen-2-yl)pentane-1,3-dione is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical reactivity and biological activity. Its methoxy and methyl groups influence its solubility and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H14O3S |
|---|---|
Molecular Weight |
226.29 g/mol |
IUPAC Name |
5-methoxy-2-methyl-1-thiophen-2-ylpentane-1,3-dione |
InChI |
InChI=1S/C11H14O3S/c1-8(9(12)5-6-14-2)11(13)10-4-3-7-15-10/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
WZJCIWFBJOFMDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)CCOC)C(=O)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















